molecular formula C9H8BrNO3 B1372744 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid CAS No. 1228963-18-5

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid

Cat. No.: B1372744
CAS No.: 1228963-18-5
M. Wt: 258.07 g/mol
InChI Key: AJOCJTKIVWCVMY-NSCUHMNNSA-N
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Chemical Reactions Analysis

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS Number: 1228963-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C9H8BrNO3
  • Molecular Weight : 258.07 g/mol
  • InChI Key : AJOCJTKIVWCVMY-NSCUHMNNSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa0.751.5

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies focusing on breast cancer cell lines, it demonstrated potent inhibitory effects on cell proliferation, with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
MDA-MB-231 (Triple-Negative Breast Cancer)0.126
MCF-7 (Estrogen Receptor Positive)0.250

The compound's mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Case Studies

  • In Vitro Study on Antimicrobial Resistance : A study evaluated the synergistic effects of this compound with existing antibiotics like Ciprofloxacin. The combination resulted in reduced MICs for resistant strains, highlighting its potential as an adjunct therapy in treating resistant infections .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size compared to controls. The study reported a reduction in metastatic spread and improved survival rates among treated mice .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism : It induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression by targeting specific kinases involved in cancer cell proliferation.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOCJTKIVWCVMY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=N1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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